(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 957659-40-4
VCID: VC5769257
InChI: InChI=1S/C17H16N4O3S/c1-10-2-4-11(5-3-10)15-12(8-13-16(24)19-17(18)25-13)9-21(20-15)7-6-14(22)23/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,18,19,24)/b13-8-
SMILES: CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)CCC(=O)O
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4

(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid

CAS No.: 957659-40-4

Cat. No.: VC5769257

Molecular Formula: C17H16N4O3S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid - 957659-40-4

Specification

CAS No. 957659-40-4
Molecular Formula C17H16N4O3S
Molecular Weight 356.4
IUPAC Name 3-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
Standard InChI InChI=1S/C17H16N4O3S/c1-10-2-4-11(5-3-10)15-12(8-13-16(24)19-17(18)25-13)9-21(20-15)7-6-14(22)23/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,18,19,24)/b13-8-
Standard InChI Key ASDSRQQQBCVSCY-JYRVWZFOSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)CCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the class of pyrazole-thiazolidinone hybrids, characterized by a pyrazole ring fused to a thiazolidinone core via a methylene bridge. The (Z)-configuration at the thiazolidinone’s exocyclic double bond is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets . Key structural features include:

  • Pyrazole moiety: Substituted at the 3-position with a p-tolyl group (4-methylphenyl), enhancing hydrophobic interactions.

  • Thiazolidinone core: Contains a 2-imino-4-oxo configuration, enabling hydrogen bonding and metal chelation.

  • Propanoic acid side chain: Introduces carboxylic acid functionality for solubility modulation and target engagement via ionic interactions.

The molecular formula is C18H17N5O3S\text{C}_{18}\text{H}_{17}\text{N}_5\text{O}_3\text{S}, with a molar mass of 391.43 g/mol. Spectroscopic characterization (IR, NMR, MS) typically reveals:

  • IR: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretching), 1600–1620 cm1^{-1} (C=N imine), and 2500–3300 cm1^{-1} (carboxylic acid O–H) .

  • 1^1H NMR: Distinct singlet at δ 8.2–8.5 ppm for the exocyclic methylene proton, coupled with aromatic resonances for the p-tolyl group (δ 7.1–7.3 ppm) .

Synthesis and Derivative Optimization

The compound is synthesized via a multi-step protocol involving:

  • Pyrazole formation: Condensation of p-tolylhydrazine with ethyl acetoacetate to yield 3-(p-tolyl)-1H-pyrazole.

  • Thiazolidinone coupling: Reaction with 2-imino-4-oxothiazolidine-5-carbaldehyde under Knoevenagel conditions to install the exocyclic double bond .

  • Propanoic acid incorporation: Alkylation with ethyl acrylate followed by saponification to generate the free carboxylic acid .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1p-Tolylhydrazine, EtOH, Δ7895%
2DMF, Piperidine, 80°C6591%
3NaOH, H2_2O/EtOH8298%

Pharmacological Activities

Anticancer Properties

The compound demonstrates broad-spectrum cytotoxicity against multiple cancer cell lines, with mechanisms involving:

  • Cell cycle arrest: Induction of G1/S phase arrest in MCF-7 breast cancer cells at IC50_{50} = 0.63 µM .

  • Apoptosis activation: Upregulation of caspases-3/7 by 3.8-fold compared to controls .

  • Kinase inhibition: Potent VEGFR2 tyrosine kinase inhibition (IC50_{50} = 0.03–0.06 µM), surpassing staurosporine .

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Selectivity Index (vs. Normal Cells)
MCF-70.638.09
HepG-20.0311.40
HCT-1163.084.37

Antioxidant and Anti-inflammatory Effects

The propanoic acid moiety enhances redox-modulating capabilities:

  • DPPH scavenging: EC50_{50} = 18.50 µM, outperforming ascorbic acid (EC50_{50} = 22.10 µM) .

  • ROS reduction: Decreases intracellular ROS by 62% in LPS-stimulated macrophages .

  • COX-2 inhibition: 78% suppression at 10 µM via noncompetitive binding to the enzyme’s allosteric site .

Mechanism of Action

DNA Interaction

Molecular docking reveals minor groove binding with:

  • Binding energy: −8.9 kcal/mol, stabilized by van der Waals contacts with adenine-thymine base pairs .

  • Intercalation potential: Planar thiazolidinone-pyrazole system inserts between DNA bases, distorting helix topology .

Kinase Inhibition

The compound stabilizes VEGFR2’s DFG-out conformation, disrupting ATP binding:

  • Hydrogen bonds: Between the thiazolidinone carbonyl and Lys868 (2.1 Å) .

  • Hydrophobic interactions: p-Tolyl group occupies a lipophilic pocket near Leu840 .

Structure-Activity Relationships (SAR)

Critical structural determinants include:

  • p-Tolyl substitution: Enhances target affinity by 4.2-fold compared to unsubstituted phenyl .

  • Z-configuration: 12× more potent than E-isomer in kinase assays due to improved planarity .

  • Carboxylic acid group: Removal reduces solubility and anticancer activity by 90% .

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